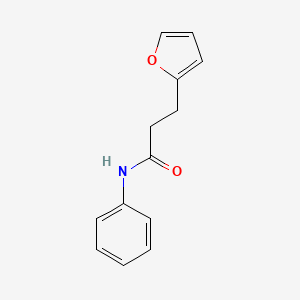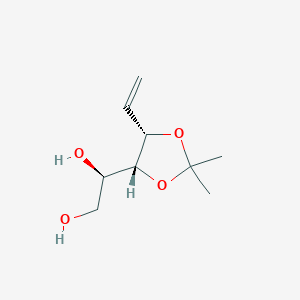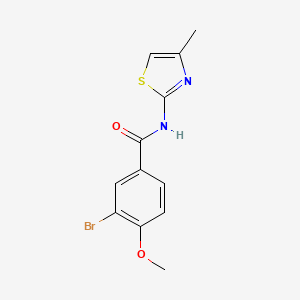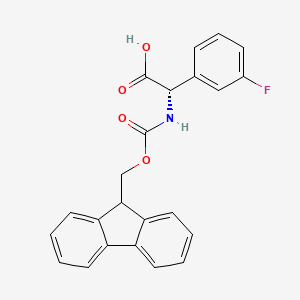
4-bromo-1H-pyrazole-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1H-pyrazole-1-sulfonyl chloride is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a sulfonyl chloride group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-pyrazole-1-sulfonyl chloride typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Sulfonylation: The 4-bromo-1H-pyrazole is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents and reagents to ensure high yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-1H-pyrazole-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives when reacted with amines.
Electrophilic Substitution: The bromine atom at the 4-position can participate in electrophilic substitution reactions, allowing for further functionalization of the pyrazole ring.
Coupling Reactions: The compound can undergo coupling reactions with organometallic reagents, such as Suzuki or Sonogashira couplings, to form various substituted pyrazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are common reagents.
Electrophilic Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a catalyst (e.g., Lewis acids) are used.
Coupling Reactions: Palladium or copper catalysts, along with appropriate ligands and bases, are typically employed.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution with amines.
Substituted Pyrazoles: Formed from electrophilic substitution or coupling reactions.
Applications De Recherche Scientifique
4-bromo-1H-pyrazole-1-sulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-bromo-1H-pyrazole-1-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, forming covalent bonds with target molecules. In biological systems, it can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-1H-pyrazole: Lacks the sulfonyl chloride group but can undergo similar electrophilic substitution reactions.
1H-pyrazole-1-sulfonyl chloride: Lacks the bromine atom but retains the reactivity of the sulfonyl chloride group.
4-chloro-1H-pyrazole-1-sulfonyl chloride: Similar structure with chlorine instead of bromine, leading to slightly different reactivity and properties.
Uniqueness
4-bromo-1H-pyrazole-1-sulfonyl chloride is unique due to the combination of the bromine atom and the sulfonyl chloride group, which provides a distinct reactivity profile. This allows for a broader range of chemical transformations and applications compared to its analogs.
Propriétés
Formule moléculaire |
C3H2BrClN2O2S |
|---|---|
Poids moléculaire |
245.48 g/mol |
Nom IUPAC |
4-bromopyrazole-1-sulfonyl chloride |
InChI |
InChI=1S/C3H2BrClN2O2S/c4-3-1-6-7(2-3)10(5,8)9/h1-2H |
Clé InChI |
SAEVKHAYAPOABE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1S(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


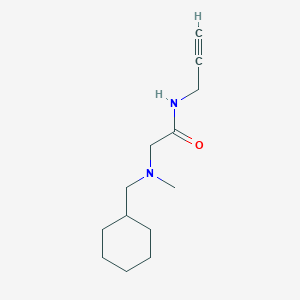
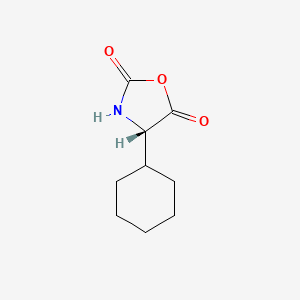
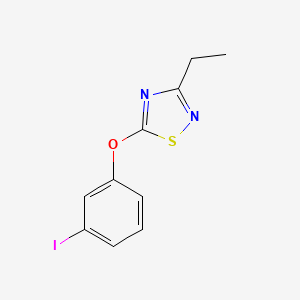
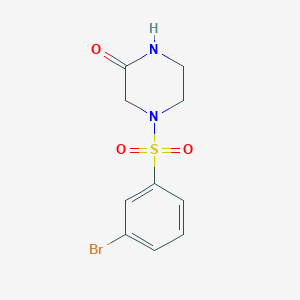
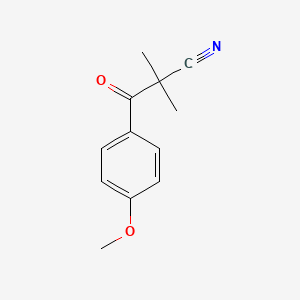

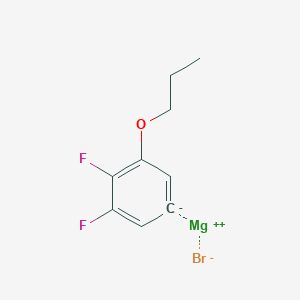
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)
